An In-depth Technical Guide to 5-Ethoxy-2-nitrobenzonitrile: Synthesis, Properties, and Reactivity
An In-depth Technical Guide to 5-Ethoxy-2-nitrobenzonitrile: Synthesis, Properties, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethoxy-2-nitrobenzonitrile is a substituted aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. Its unique trifunctional arrangement—a nitrile, a nitro group, and an ethoxy group—on a benzene ring offers a versatile scaffold for the synthesis of more complex molecules. The electron-withdrawing nature of the nitrile and nitro groups, combined with the electron-donating character of the ethoxy group, creates a nuanced electronic environment that dictates its reactivity and potential applications. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Ethoxy-2-nitrobenzonitrile, offering insights for its application in research and development.
Chemical and Physical Properties
The physicochemical properties of 5-Ethoxy-2-nitrobenzonitrile are crucial for its handling, storage, and application in synthetic chemistry. While extensive experimental data for this specific compound is not widely published, reliable predicted values and data from analogous compounds provide a solid foundation for its characterization.
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O₃ | [1] |
| Molecular Weight | 192.17 g/mol | [1][2] |
| CAS Number | 1415819-87-2 | [1][3] |
| Predicted Boiling Point | 359.9 ± 32.0 °C | - |
| Predicted Density | 1.27 ± 0.1 g/cm³ | - |
| Appearance | Likely a yellow to off-white solid | Inferred from related compounds |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and acetone; sparingly soluble in alcohols; and poorly soluble in water. | Inferred from related compounds |
Synthesis of 5-Ethoxy-2-nitrobenzonitrile
The synthesis of 5-Ethoxy-2-nitrobenzonitrile can be approached through several strategic routes, primarily leveraging well-established named reactions. The choice of starting material and reaction conditions is critical to achieving a high yield and purity.
Route 1: Williamson Ether Synthesis
This is a classic and reliable method for the formation of ethers.[4][5] In this approach, the starting material is 5-hydroxy-2-nitrobenzonitrile, which is deprotonated by a suitable base to form a phenoxide. This nucleophilic phenoxide then undergoes an Sₙ2 reaction with an ethylating agent.
Reaction Scheme:
Caption: Williamson Ether Synthesis of 5-Ethoxy-2-nitrobenzonitrile.
Detailed Experimental Protocol:
-
Deprotonation: To a solution of 5-hydroxy-2-nitrobenzonitrile (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add a slight excess of a suitable base like potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq). The reaction mixture is stirred at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.
-
Ethylation: To the resulting suspension, add the ethylating agent, such as ethyl iodide (CH₃CH₂I, 1.2 eq) or diethyl sulfate ((CH₃CH₂)₂SO₄, 1.2 eq), dropwise at room temperature.
-
Reaction: The mixture is then heated to a moderate temperature (typically 50-80 °C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF or acetone is chosen because it effectively solvates the cation of the base while not interfering with the nucleophilicity of the phenoxide.
-
Base: Potassium carbonate is a mild and commonly used base for this transformation. For less reactive substrates, a stronger base like sodium hydride may be necessary to ensure complete deprotonation.
-
Ethylating Agent: Ethyl iodide is a reactive electrophile for Sₙ2 reactions. Diethyl sulfate is another effective and often more economical alternative.
Route 2: Nucleophilic Aromatic Substitution (SₙAr)
An alternative approach involves the nucleophilic aromatic substitution on a suitably activated precursor, such as 5-fluoro-2-nitrobenzonitrile. The presence of the strongly electron-withdrawing nitro and nitrile groups activates the aromatic ring towards nucleophilic attack, particularly at the positions ortho and para to the nitro group.[6][7]
Reaction Scheme:
Caption: SₙAr Synthesis of 5-Ethoxy-2-nitrobenzonitrile.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 5-fluoro-2-nitrobenzonitrile (1.0 eq) in a suitable solvent such as anhydrous ethanol or tetrahydrofuran (THF).
-
Nucleophile Addition: Add a solution of sodium ethoxide (NaOEt, 1.1 eq) in ethanol to the reaction mixture at room temperature.
-
Reaction: The reaction is typically stirred at room temperature or slightly elevated temperatures (40-60 °C) for a few hours. The progress of the reaction should be monitored by TLC.
-
Work-up and Purification: Once the starting material is consumed, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Leaving Group: A fluoride atom is an excellent leaving group for SₙAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.
-
Nucleophile: Sodium ethoxide provides the ethoxide nucleophile required for the substitution.
-
Solvent: The choice of solvent can influence the reaction rate. A polar solvent that can stabilize the intermediate Meisenheimer complex is generally preferred.
Spectral Data and Characterization
| Spectroscopic Technique | Expected Characteristics |
| ¹H NMR | - An aromatic region with three protons exhibiting characteristic splitting patterns for a 1,2,4-trisubstituted benzene ring. One proton will likely appear as a doublet, another as a doublet of doublets, and the third as a doublet, with coupling constants typical for ortho and meta relationships. - A quartet and a triplet in the aliphatic region, corresponding to the -OCH₂CH₃ group. The quartet will be downfield from the triplet. |
| ¹³C NMR | - Six distinct signals in the aromatic region, with the carbons attached to the electron-withdrawing nitro and nitrile groups appearing at lower field (higher ppm). The carbon bearing the ethoxy group will be shifted upfield. - Two signals in the aliphatic region for the two carbons of the ethoxy group. |
| Infrared (IR) Spectroscopy | - A sharp, strong absorption band around 2230 cm⁻¹ characteristic of the C≡N stretch of the nitrile group. - Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) typically appearing around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. - C-O stretching vibrations for the ether linkage in the region of 1250-1000 cm⁻¹. |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) should be observed at m/z = 192.17. - Fragmentation patterns would likely involve the loss of the ethoxy group, the nitro group, and the nitrile group. |
Reactivity and Potential Applications
The reactivity of 5-Ethoxy-2-nitrobenzonitrile is governed by its three functional groups, making it a versatile intermediate in organic synthesis.
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using various reducing agents such as H₂/Pd-C, SnCl₂/HCl, or iron in acetic acid. This transformation opens up a pathway to a wide range of 2-amino-5-ethoxybenzonitrile derivatives, which are valuable precursors for the synthesis of heterocyclic compounds, including quinazolines and benzimidazoles, known for their biological activities.[8]
-
Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (5-ethoxy-2-nitrobenzoic acid) or amide. The rate of this reaction is influenced by the electronic nature of the other substituents on the ring.[9]
-
Nucleophilic Aromatic Substitution: While the ethoxy group is not a typical leaving group, the highly electron-deficient nature of the aromatic ring could potentially allow for its displacement by strong nucleophiles under forcing conditions. However, reactions involving the other functional groups are generally more facile.
The trifunctional nature of 5-Ethoxy-2-nitrobenzonitrile makes it a valuable building block in drug discovery and materials science. The ability to selectively modify each functional group allows for the systematic exploration of chemical space and the generation of libraries of compounds for biological screening or materials property testing. Substituted benzonitriles are known to be key intermediates in the synthesis of pharmaceuticals and agrochemicals.[10]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 5-Ethoxy-2-nitrobenzonitrile. While specific toxicity data is not available for this compound, information from related nitrobenzonitrile and ethoxybenzonitrile derivatives provides a basis for a prudent safety assessment.
-
General Hazards: Compounds containing nitro and nitrile groups are generally considered to be toxic. Harmful if swallowed, in contact with skin, or if inhaled.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Do not ingest or inhale. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
5-Ethoxy-2-nitrobenzonitrile is a valuable and versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its synthesis can be reliably achieved through established methods such as the Williamson ether synthesis and nucleophilic aromatic substitution. The compound's reactivity is dictated by the interplay of its nitrile, nitro, and ethoxy functional groups, offering multiple avenues for further chemical modification. By understanding its chemical properties, synthetic routes, and reactivity, researchers can effectively utilize 5-Ethoxy-2-nitrobenzonitrile as a key building block for the development of novel pharmaceuticals and advanced materials.
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